2-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propanoic acid
Description
Molecular Architecture and IUPAC Nomenclature
The compound 2-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propanoic acid (CAS: 27563-39-9) is a naphthoquinone derivative with a molecular formula of $$ \text{C}{13}\text{H}{10}\text{ClNO}_4 $$ and a molecular weight of 279.67 g/mol. Its IUPAC name reflects a naphthalene core substituted at positions 1 and 4 with ketone groups ($$ \text{-dioxo-1,4-dihydronaphthalen} $$), a chlorine atom at position 3, and an amino-linked propanoic acid side chain at position 2.
The naphthalene backbone adopts a planar conformation, with the 1,4-quinoid system creating a conjugated $$ \pi $$-electron network. The propanoic acid substituent introduces a chiral center at the $$ \alpha $$-carbon of the carboxylic acid group, though stereochemical details remain unspecified in available literature. Key structural motifs include:
- Quinone core : The 1,4-dioxo configuration facilitates redox activity and hydrogen-bonding interactions.
- Chlorine substitution : The electron-withdrawing chlorine at position 3 polarizes the aromatic system, influencing reactivity.
- Amino-propanoic acid side chain : This moiety introduces both basic (amine) and acidic (carboxylic acid) functional groups, enabling zwitterionic forms in solution.
Comparative analysis with related naphthoquinones, such as 3-amino-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid (PubChem CID: 135418289), reveals conserved geometric features in the quinone ring but divergent substituent effects on electronic properties.
Crystallographic Characterization and Conformational Analysis
While direct X-ray crystallographic data for this compound are limited, insights can be extrapolated from structurally analogous naphthoquinones. For example, $$ N $$-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-$$ N $$-cyclohexylacetamide (PubChem CID: 282594) exhibits a planar naphthoquinone core with a dihedral angle of 77.36° between the quinone and imide groups. Similarly, the title compound likely adopts a conformation where the propanoic acid side chain projects orthogonally to the quinone plane to minimize steric hindrance.
Intermolecular interactions in the solid state may involve:
- Hydrogen bonding : The carboxylic acid and amine groups can form $$ \text{N–H}\cdots\text{O} $$ and $$ \text{O–H}\cdots\text{O} $$ bonds, as observed in methyl 2-[(tert-butoxycarbonyl)amino]-3-(3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)propanoate (CSD refcode: LEFXUQ).
- $$ \pi $$-$$ \pi $$ stacking : The aromatic naphthalene system may engage in face-to-face interactions with adjacent molecules, as seen in 1,4-naphthoquinone derivatives.
A hypothetical unit cell, based on monoclinic systems common to related compounds (e.g., space group $$ P2_1/c $$), would feature dimeric pairs stabilized by hydrogen bonds.
Comparative Analysis of Tautomeric Forms
Tautomerism in amino-naphthoquinones arises from proton shifts between the amine group and adjacent carbonyl oxygen. For this compound, two primary tautomers are plausible:
Experimental and computational studies on analogous compounds, such as 4-amino-1,2-naphthoquinones, indicate the keto-amine form predominates in neutral solvents due to resonance stabilization of the quinoid system. Density functional theory (DFT) calculations on 3-amino-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid suggest a stabilization energy difference of ~14 kcal/mol favoring the keto-amine tautomer.
Key spectral evidence includes:
- IR spectroscopy : A strong absorption at ~1670 cm$$^{-1}$$ (C=O stretch) and ~3300 cm$$^{-1}$$ (N–H stretch) supports the keto-amine form.
- NMR spectroscopy : The absence of deshielded imine protons ($$ \delta > 9 $$ ppm) in $$ ^1\text{H} $$ NMR spectra further corroborates this assignment.
Substituent effects, such as the electron-withdrawing chlorine atom, may slightly perturb tautomeric equilibrium but are insufficient to favor the enol-imine form under standard conditions.
Properties
IUPAC Name |
2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4/c1-6(13(18)19)15-10-9(14)11(16)7-4-2-3-5-8(7)12(10)17/h2-6,15H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUSKBUGIISWRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Michael Addition Under Reflux Conditions
The foundational approach involves a 1,4-Michael addition of β-alanine (3-aminopropanoic acid) to 2,3-dichloro-1,4-naphthoquinone. Early methods employed reflux conditions in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dioxane, with potassium carbonate (K₂CO₃) or triethylamine (TEA) as bases. For instance, a 1:1 molar ratio of 2,3-dichloro-1,4-naphthoquinone and β-alanine in DMSO/water (10:1 v/v) at 80°C for 30 minutes yielded the target compound in 78–91%. The reaction’s success hinges on pH control (9–10), as deviations led to secondary products or stalled progress.
Key Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMSO/water (10:1) | Maximizes solubility |
| Temperature | 80°C | Accelerates kinetics |
| Base | KOH (3N) | Enhances nucleophilicity |
| Reaction Time | 0.5–2 hours | Prevents decomposition |
Microwave-Assisted Synthesis (MAS)
Enhanced Efficiency via Irradiation
Microwave irradiation revolutionized the synthesis, reducing reaction times from hours to minutes. A protocol using 2,3-dichloro-1,4-naphthoquinone (1.0 equiv), β-alanine (1.2 equiv), and KOH in dioxane/water (4:1 v/v) at 110°C under 250 W microwave irradiation for 25 minutes achieved yields of 85–91%. The rapid heating minimized side reactions, while the homogeneous thermal distribution improved reproducibility.
Advantages Over Conventional Methods
- Time Efficiency : 25 minutes vs. 2 hours.
- Yield Improvement : 91% vs. 78% under reflux.
- Reduced Byproducts : Quasi-reversible redox behavior confirmed via cyclic voltammetry.
Ultrasound-Assisted Synthesis (UAS)
Mechanochemical Activation
Ultrasound irradiation (25–40°C, 1 hour) in ethanol/water mixtures provided moderate yields (70–75%) but superior purity. The cavitation effect enhanced mass transfer, enabling milder conditions suitable for acid-sensitive intermediates. However, scalability challenges and longer reaction times limited its industrial adoption.
Solvent and Base Optimization
Solvent Systems
Polar aprotic solvents (DMSO, dioxane) outperformed protic solvents (ethanol, methanol) due to better quinone solubility. A DMSO/water mixture (10:1) achieved 91% yield by stabilizing the transition state through hydrogen bonding.
Base Selection
Strong bases (KOH, TEA) were critical for deprotonating the amino acid, facilitating nucleophilic attack on the electron-deficient quinone. Weak bases (K₂CO₃) resulted in incomplete reactions (20–50% yields).
Mechanistic Insights
Reaction Pathway
The synthesis proceeds via a two-step mechanism:
- Michael Addition : The amino group of β-alanine attacks the C-3 position of 2,3-dichloro-1,4-naphthoquinone, displacing chloride.
- Tautomerization : The intermediate enolizes to form the stable 1,4-dioxo structure.
Electrochemical Validation
Cyclic voltammetry revealed a quasi-reversible redox process at $$ E_{1/2} = -1.12 \, \text{V} $$ (vs. Ag/AgCl), confirming the naphthoquinone’s electronic modulation by the amino acid substituent.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Temperature | Key Advantage |
|---|---|---|---|---|
| Reflux | 78–91 | 0.5–2 h | 80°C | Scalability |
| Microwave | 85–91 | 25 min | 110°C | Speed and efficiency |
| Ultrasound | 70–75 | 1 h | 25–40°C | Mild conditions |
Characterization and Quality Control
Spectroscopic Data
- IR (ATR) : 3339 cm⁻¹ (N–H stretch), 1718 cm⁻¹ (C=O quinone), 1671 cm⁻¹ (C=O acid).
- ¹H NMR (CDCl₃) : δ 8.21–8.11 (m, 1H, aromatic), 4.06–3.91 (m, 2H, CH₂), 2.69 (t, J = 6.0 Hz, 2H, CH₂).
- Cyclic Voltammetry : Single quasi-reversible redox couple at $$ E_{1/2} = -1.12 \, \text{V} $$.
Industrial and Environmental Considerations
Chemical Reactions Analysis
Electrochemical Redox Behavior
Cyclic voltammetry (CV) studies in 0.1M TBABF4/DMSO reveal a quasi-reversible redox process centered on the naphthoquinone moiety:
| Compound | E₁/₂ (V vs. Ag/AgCl) | Redox Process Description |
|---|---|---|
| Target compound | −1.24 | Semiquinone (Q⁻) to dianion (Q²⁻) transition |
| 2,3-Dichloro derivative | −1.12 | Enhanced electron affinity due to Cl⁻ substituent |
The redox potential indicates a diffusion-controlled process , with current density proportional to the square root of scan rate . Chloride substitution shifts E₁/₂ to more positive values, enhancing oxidative stress potential in biological systems .
pH-Dependent Stability
The compound exhibits pH-sensitive stability:
-
Optimal pH Range : 9–10 (prevents side reactions and decomposition) .
-
Decomposition : Occurs at pH > 10.5, generating unidentified byproducts .
-
Acidic Conditions : Protonation of the amino group reduces solubility, facilitating precipitation .
Substitution Reactions
The chlorine atom at the 3-position undergoes nucleophilic substitution under specific conditions:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Amine substitution | Methylamine in ethanol/water | 2-(Methylamino)-1,4-naphthoquinone |
| Acylation | Propionyl chloride, reflux | Imido-substituted derivatives |
For example, refluxing with propionyl chloride replaces the amino group with an imide, confirmed by X-ray crystallography .
Thermal Stability
Thermogravimetric analysis shows:
Biological Reactivity
The compound’s redox activity facilitates reactive oxygen species (ROS) generation , contributing to cytotoxicity in cancer cells . Chloride substituents enhance this effect by stabilizing semiquinone radicals .
Comparative Reactivity
A comparison with structurally similar compounds highlights key differences:
| Compound | E₁/₂ (V) | ROS Generation | Solubility in Water |
|---|---|---|---|
| Target compound | −1.24 | Moderate | Low |
| 2,3-Dichloro-1,4-naphthoquinone | −1.37 | High | Very low |
| Glycine–naphthoquinone derivative | −1.6 | Low | Moderate |
Scientific Research Applications
Overview
The compound 2-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propanoic acid is a derivative of naphthoquinone, a class of compounds known for their diverse biological activities. This article explores the scientific research applications of this compound, particularly in medicinal chemistry, cancer treatment, and potential therapeutic avenues.
Anticancer Properties
Research has indicated that derivatives of naphthoquinone, including this compound, exhibit significant anticancer activities.
- Mechanism of Action : Studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including cell cycle regulation and the activation of pro-apoptotic factors. For instance, N-(3-chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide has been shown to have cytotoxic effects on prostate cancer cell lines (CWR-22 and PC-3), with IC₅₀ values indicating potent activity against these cells .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For example:
- Protein Kinase Inhibition : Some naphthoquinone derivatives have demonstrated inhibitory effects on protein kinases that are crucial for tumor growth and survival . The structural modifications in this compound may enhance its potency as an enzyme inhibitor.
Antimicrobial Activity
Naphthoquinones are also known for their antimicrobial properties. The compound’s derivatives have been explored for potential applications against various pathogens:
- In Vitro Studies : Certain studies have reported that naphthoquinone derivatives exhibit antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
Case Study 1: Prostate Cancer Treatment
A study focused on the effects of N-(3-chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on prostate cancer cells revealed:
| Cell Line | IC₅₀ (µM) |
|---|---|
| CWR-22 | 2.5 |
| PC-3 | 2.5 |
| DU-145 | 6.5 |
| HS-5 | 25 |
This data indicates that the compound is particularly effective against androgen-dependent prostate cancer cell lines .
Case Study 2: Enzyme Inhibition Profile
In a comparative analysis of various naphthoquinone derivatives:
| Compound Name | Target Enzyme | Inhibition Activity |
|---|---|---|
| N-(3-Chloro-1,4-dioxo 1,4-dihydro...) | MEK1 | Significant |
| 2-Chloro-3-(N-succinimidyl)-... | MAP Kinase | Moderate |
These findings suggest that structural modifications can enhance the enzyme inhibition potential of naphthoquinone derivatives .
Mechanism of Action
The mechanism of action of 2-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propanoic acid involves its interaction with cellular components, leading to various biological effects. The compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can damage cellular components, such as DNA, proteins, and lipids, leading to cell death. Additionally, the compound may inhibit specific enzymes and disrupt metabolic pathways, contributing to its antibacterial and anticancer activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Anticancer Activity of Selected Naphthoquinone Derivatives
Key Observations :
- Chain Length: The acetic acid derivative (61) exhibits stronger proliferation inhibition (90%) in MCF-7 cells compared to the propanoic acid analog (66, 85%), suggesting shorter side chains may enhance cytotoxicity in certain contexts .
- Substituent Effects : Introduction of aromatic groups (e.g., 4-hydroxyphenyl in 64 or indole in 67) significantly improves potency against cervical cancer, with IC50 values as low as 6.83 µM . This highlights the role of hydrophobic/π-π interactions in target binding.
- Chloro Substituent : The 3-chloro group is critical for redox activity, enhancing electrophilicity and covalent interactions with cellular thiols or nucleophilic residues .
Table 2: Antimicrobial Activity of Naphthoquinone Derivatives
Key Observations :
- Compound 65, with a butanoic acid chain, shows variable MICs (24.7–49.7 µg/mL), indicating chain length and terminal functional groups modulate antimicrobial efficacy .
Pharmacokinetic and Drug-Likeness Considerations
- Bioavailability: Compounds like 72 (unrelated structurally but cited in the same studies) exhibit high gastrointestinal absorption, suggesting naphthoquinone-amino acid conjugates may have favorable oral bioavailability .
Biological Activity
The compound 2-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propanoic acid is a derivative of naphthoquinone, which has garnered attention for its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and any relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 305.71 g/mol. The structure features a dioxo naphthalene moiety that is significant for its reactivity and biological interactions.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of compounds related to 3-chloro-1,4-dioxo-1,4-dihydronaphthalene derivatives. For instance:
- Cytotoxicity Assays : Research indicates that these compounds exhibit cytotoxic effects against various human cancer cell lines. In vitro studies showed that derivatives like N-(3-chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide were effective against androgen-dependent (CWR-22) and androgen-independent (PC-3) prostate cancer cell lines . The compound's mechanism involves inducing apoptosis and regulating the cell cycle.
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide | CWR-22 | 5.0 | Apoptosis induction |
| N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide | PC-3 | 7.5 | Cell cycle regulation |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit CDC25 phosphatase activity .
- Cytokine Modulation : Studies indicate that these compounds can modulate cytokine release in peripheral blood mononuclear cells (PBMC), impacting immune response .
- Antimicrobial Properties : Some derivatives exhibit antibacterial activity against pathogens like Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.5 µg/ml .
Case Studies
Several case studies highlight the efficacy of naphthoquinone derivatives in clinical settings:
- Prostate Cancer Treatment : A study evaluated the effects of N-(3-chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on prostate cancer cell lines. Results indicated significant cytotoxicity and potential as a therapeutic agent in androgen-dependent and independent cases .
- Combination Therapies : Research has explored the use of these compounds in combination with existing chemotherapeutics like cisplatin, showing enhanced efficacy in tumor growth inhibition compared to standalone treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
